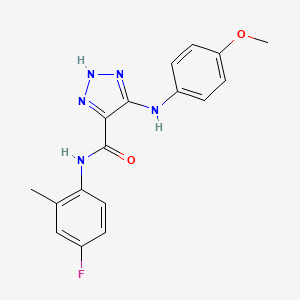
N-(4-fluoro-2-methylphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluoro-2-methylphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C17H16FN5O2
- Molecular Weight : 341.346 g/mol
- IUPAC Name : N-(4-fluoro-2-methylphenyl)-5-(4-methoxyanilino)-1H-1,2,3-triazole-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation or microbial metabolism.
- Receptor Binding : It can bind to specific receptors that modulate pathways related to cellular growth and survival.
Anticancer Activity
Research indicates significant anticancer properties associated with this compound.
Case Studies
- Antiproliferative Activity : In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values ranging from 1.1 μM to 2.6 μM against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The compound's anticancer activity is linked to its ability to inhibit mitochondrial complex I, which is essential for ATP production in cancer cells. This inhibition leads to reduced cell viability and increased apoptosis in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Research Findings
- Inhibition of Pathogens : Studies have shown that triazole derivatives exhibit effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Comparative Analysis : The presence of specific substituents in triazole derivatives significantly influences their antimicrobial efficacy. For instance, compounds lacking certain functional groups showed reduced activity against microbial strains.
Comparative Analysis of Biological Activity
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Contains both 4-fluoro and 4-methoxy groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-fluoro group | Lower anticancer activity | Reduced antimicrobial efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxy group | Variable activity depending on other substituents | Variable antimicrobial effects |
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-9-11(18)3-8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-6-13(25-2)7-5-12/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZQMLFJPLYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













